C28H38N4O9S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves the stepwise coupling of amino acids. The process typically starts with the protection of amino groups using tosyl groups, followed by the coupling of the amino acids in the desired sequence. The final step involves the deprotection of the amino groups to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially leading to the formation of alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes due to its peptide nature.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe: A closely related peptide with a similar structure.
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe: Another derivative with slight modifications in the peptide sequence.
Uniqueness: N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe is unique due to its specific sequence of amino acids and the presence of the tosyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C28H38N4O9S |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38N4O9S/c1-15(33)29-23-25(40-18(4)36)24(39-17(3)35)21(13-37-16(2)34)41-26(23)42-27-31-30-22(32(27)8)14-38-20-11-9-19(10-12-20)28(5,6)7/h9-12,21,23-26H,13-14H2,1-8H3,(H,29,33)/t21-,23-,24-,25-,26+/m1/s1 |
InChI Key |
VUEIIBXTOTUGJY-OSQINFKHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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